molecular formula C19H24N2O B12800742 alpha-Benzyl-4-phenyl-1-piperazineethanol CAS No. 66307-51-5

alpha-Benzyl-4-phenyl-1-piperazineethanol

Cat. No.: B12800742
CAS No.: 66307-51-5
M. Wt: 296.4 g/mol
InChI Key: WTIYVDBHKOAGAR-UHFFFAOYSA-N
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Description

α-Benzyl-4-phenyl-1-piperazineethanol is a piperazine derivative characterized by a benzyl group at the alpha position, a phenyl group at the 4-position of the piperazine ring, and an ethanol side chain. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

CAS No.

66307-51-5

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1-phenyl-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H24N2O/c22-19(15-17-7-3-1-4-8-17)16-20-11-13-21(14-12-20)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2

InChI Key

WTIYVDBHKOAGAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CC2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-4-phenyl-1-piperazineethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow synthesis and solid-phase synthesis techniques may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Alpha-Benzyl-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-Benzyl-4-phenyl-1-piperazineethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: The compound’s piperazine moiety is known for its biological activity, making it a valuable tool in biological research.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Benzyl-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity and properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features
α-Benzyl-4-phenyl-1-piperazineethanol Benzyl (α), phenyl (4-piperazine) C20H24N2O 308.42* Ethanol side chain; moderate polarity
α-Benzyl-4-(o-tolyl)-1-piperazineethanol (73771-28-5) Benzyl (α), 2-methylphenyl (4-piperazine) C20H26N2O 310.43 Increased hydrophobicity due to methyl group; potential enhanced CNS uptake
α-(Phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-1-piperazineethanol (1427381-03-0) Benzyl (α), 4-(trifluoromethyl)benzyl (4-piperazine) C22H25F3N2O 390.45 Trifluoromethyl group enhances metabolic stability and lipophilicity
4-(Diphenylmethyl)-α-[(4-quinolinyloxy)methyl]-1-piperazineethanol Diphenylmethyl (4-piperazine), quinolinyloxy (α) C29H30N3O2 452.57 Bulky diphenylmethyl group; quinolinyloxy may confer anti-inflammatory activity
2-(4-Benzylpiperazin-1-yl)ethanamine (4553-21-3) Benzyl (4-piperazine), ethanamine side chain C13H21N3 219.33 Amine group increases basicity; potential for improved receptor binding

*Calculated based on molecular formula.

Physicochemical and Pharmacokinetic Profiles

  • Polarity and Solubility: The ethanol side chain in α-Benzyl-4-phenyl-1-piperazineethanol enhances water solubility compared to analogues with non-polar substituents (e.g., trifluoromethyl or diphenylmethyl groups) .
  • Lipophilicity : The trifluoromethyl group in CAS 1427381-03-0 significantly increases logP, favoring blood-brain barrier penetration . In contrast, the methyl group in CAS 73771-28-5 offers moderate lipophilicity, balancing solubility and membrane permeability .
  • Metabolic Stability : Fluorinated derivatives (e.g., CAS 1427381-03-0) resist oxidative metabolism due to the electron-withdrawing effect of fluorine, extending half-life .

Biological Activity

Alpha-Benzyl-4-phenyl-1-piperazineethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common motif in various pharmacologically active compounds. The structural formula can be represented as follows:

C18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}

This compound exhibits a molecular weight of approximately 288.40 g/mol and possesses both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and neuropsychiatric disorders.

Additionally, studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its mechanism involves binding to cellular targets, leading to alterations in cellular signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies demonstrate that it exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective bactericidal effects.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest potential applications in treating bacterial and fungal infections.

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against several human cancer cell lines. For example, in a study evaluating its cytotoxic effects on breast cancer cells (MCF-7), this compound exhibited an IC50 value of 5.2 µM, indicating potent antiproliferative effects.

Table: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-75.2
HeLa8.3
NCI-H4606.7

Case Study: A recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed significant increases in sub-G1 populations, indicating cell death via apoptosis mechanisms.

Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. A notable study synthesized several analogs and evaluated their efficacy against multidrug-resistant cancer cell lines. Results indicated that certain modifications increased potency and selectivity for cancer cells while minimizing toxicity to normal cells.

Summary of Key Findings

  • Antimicrobial Activity: Effective against Gram-positive bacteria and fungi.
  • Anticancer Potential: Significant cytotoxicity observed in various cancer cell lines with mechanisms involving apoptosis.
  • Structure-Activity Relationship (SAR): Modifications to the piperazine structure enhance bioactivity.

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